Cas no 223377-07-9 (3-((3-Aminopyridin-2-yl)amino)propanenitrile)

3-((3-Aminopyridin-2-yl)amino)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-((3-Aminopyridin-2-yl)amino)propanenitrile
- 3-[(3-aminopyridin-2-yl)amino]propanenitrile
- DTXSID20677490
- DB-014177
- 223377-07-9
- SB75931
- AKOS015899120
-
- インチ: InChI=1S/C8H10N4/c9-4-2-6-12-8-7(10)3-1-5-11-8/h1,3,5H,2,6,10H2,(H,11,12)
- InChIKey: JVKWPGGLHGCXAT-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(N=C1)NCCC#N)N
計算された属性
- せいみつぶんしりょう: 162.0907
- どういたいしつりょう: 162.091
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 74.7A^2
じっけんとくせい
- PSA: 74.73
3-((3-Aminopyridin-2-yl)amino)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM171374-1g |
3-((3-aminopyridin-2-yl)amino)propanenitrile |
223377-07-9 | 95% | 1g |
$482 | 2021-08-05 | |
Chemenu | CM171374-1g |
3-((3-aminopyridin-2-yl)amino)propanenitrile |
223377-07-9 | 95% | 1g |
$453 | 2024-07-28 | |
Alichem | A029191515-1g |
3-((3-Aminopyridin-2-yl)amino)propanenitrile |
223377-07-9 | 95% | 1g |
$428.48 | 2023-09-02 |
3-((3-Aminopyridin-2-yl)amino)propanenitrile 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
3-((3-Aminopyridin-2-yl)amino)propanenitrileに関する追加情報
Introduction to 3-((3-Aminopyridin-2-yl)amino)propanenitrile (CAS No. 223377-07-9)
3-((3-Aminopyridin-2-yl)amino)propanenitrile, also known by its CAS number 223377-07-9, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group attached to a pyridine ring and a cyano group at the terminal end of a propyl chain. These structural elements contribute to its potential as a lead compound in the development of novel therapeutic agents.
The chemical structure of 3-((3-Aminopyridin-2-yl)amino)propanenitrile (C10H14N4) has been extensively studied for its biological activities. Recent research has highlighted its potential as a scaffold for the design of inhibitors targeting various enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against kinases, which are key enzymes in signal transduction pathways and are often dysregulated in cancer and inflammatory diseases.
In the context of medicinal chemistry, the versatility of 3-((3-Aminopyridin-2-yl)amino)propanenitrile lies in its ability to form stable complexes with metal ions, which can be exploited for the development of metal-based drugs. Metal complexes derived from this compound have shown promising results in vitro and in vivo, demonstrating enhanced stability, solubility, and bioavailability compared to their parent compounds. This makes them attractive candidates for further preclinical and clinical evaluation.
The synthesis of 3-((3-Aminopyridin-2-yl)amino)propanenitrile has been optimized using various methodologies, including microwave-assisted synthesis and catalytic approaches. These methods have not only improved the yield and purity of the final product but also reduced the environmental impact of the synthesis process. The ease of synthesis and modification of this compound make it an ideal starting point for high-throughput screening campaigns aimed at identifying new lead compounds.
In addition to its potential as a therapeutic agent, 3-((3-Aminopyridin-2-yl)amino)propanenitrile has been explored for its use in diagnostic applications. For example, it has been used as a fluorescent probe for detecting specific biomolecules in cellular environments. The presence of the cyano group and the amino-pyridine moiety provides unique optical properties that can be tuned for various analytical purposes.
The safety profile of 3-((3-Aminopyridin-2-yl)amino)propanenitrile has also been evaluated in several studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed in preclinical models. However, as with any new chemical entity, thorough safety evaluations are essential before advancing to clinical trials.
The future prospects for 3-((3-Aminopyridin-2-yl)amino)propanenitrile are promising. Ongoing research is focused on optimizing its pharmacokinetic properties, enhancing its selectivity towards specific targets, and exploring its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are driving the development of novel derivatives with improved therapeutic indices.
In conclusion, 3-((3-Aminopyridin-2-yl)amino)propanenitrile (CAS No. 223377-07-9) represents a valuable compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its biological activities and favorable safety profile, make it an attractive candidate for further development as a therapeutic agent or diagnostic tool.
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